4-Azido-4-deoxyglucose

Übersicht

Beschreibung

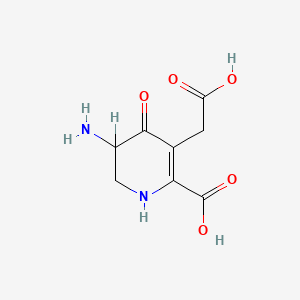

4-Azido-4-deoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioorthogonale Click-Chemie in der Glykobiologie

Die auf Aziden basierende bioorthogonale Click-Chemie ist eine leistungsstarke chemische Reaktion mit hervorragenden bioorthogonalen Eigenschaften: biokompatibel, schnell und hochspezifisch in biologischen Umgebungen . Die [3 + 2] Dipol-Cycloadditionen von Aziden mit gespannten Alkinen und die Staudinger-Ligierung von Aziden und Triarylphosphinen wurden weit verbreitet eingesetzt . Diese Methode hat eine neue Möglichkeit für die nicht-invasive Glycan-Bildgebung in lebenden Systemen geschaffen, eine selektive metabolische Engineering ermöglicht und einen herausragenden chemischen Griff für die biologische Manipulation und Glycomics-Studien geboten .

Glycan-metabolische Engineering

Die auf Aziden basierende bioorthogonale Click-Chemie wurde in der Glycan-metabolischen Engineering eingesetzt . Diese Methode ermöglicht die Manipulation von Glycan-Strukturen in lebenden Systemen, was entscheidend ist, um die Funktionen von Glycanen in verschiedenen biologischen Prozessen zu verstehen .

Nicht-invasive Glycan-Bildgebung

Die auf Aziden basierende bioorthogonale Click-Chemie wurde für die nicht-invasive Glycan-Bildgebung eingesetzt . Diese Technik ermöglicht die Visualisierung von Glycanen in lebenden Systemen und liefert wertvolle Einblicke in ihre Rolle in verschiedenen biologischen Prozessen .

Glycomics-Studien

Die auf Aziden basierende bioorthogonale Click-Chemie wurde in Glycomics-Studien eingesetzt . Diese Methode ermöglicht eine umfassende Untersuchung von Glycanen, einschließlich ihrer Strukturen, Funktionen und Wechselwirkungen mit anderen Molekülen .

Virale Oberflächenmanipulation für die Arzneimittelforschung

Die auf Aziden basierende bioorthogonale Click-Chemie wurde zur Manipulation der viralen Oberfläche eingesetzt, was für die Arzneimittelforschung entscheidend ist . Diese Methode ermöglicht die Modifikation von viralen Oberflächen, die zur Entwicklung neuer antiviraler Medikamente eingesetzt werden können .

Synthese verschiedener Heterocyclen

Organische Azide, wie 4-Azido-4-deoxyglucose, wurden bei der Synthese verschiedener Heterocyclen eingesetzt . Diese Heterocyclen sind wichtige Bestandteile vieler biologisch aktiver Verbindungen .

Stereoselektive Synthese von 1,2-cis-Aminoglycosid

This compound wurde bei der stereoselektiven Synthese von 1,2-cis-Aminoglycosid eingesetzt . Diese Methode ermöglicht die Herstellung von Aminoglycosiden mit spezifischer Stereochemie, die für ihre biologische Aktivität entscheidend ist .

Chemische Synthese von Aminosacchariden

This compound wurde bei der chemischen Synthese von Aminosacchariden eingesetzt . Aminosaccharide sind wichtige Bestandteile vieler biologisch aktiver Verbindungen, darunter Antibiotika und Naturstoffe .

Wirkmechanismus

Target of Action

Azido sugars like 4-azido-4-deoxyglucose are often used in glycobiology, suggesting that they may interact with enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Given its structural similarity to glucose, it may be involved in pathways related to carbohydrate metabolism .

Result of Action

Azido-modified rna, which can be generated using azido sugars like this compound, has been shown to be well-tolerated in the guide strand of sirnas, even when directly located at the cleavage site . This suggests that this compound could potentially be used in siRNA technologies .

Action Environment

The stability of azides in biological environments suggests that they may be resistant to various environmental factors .

Biochemische Analyse

Biochemical Properties

4-Azido-4-deoxyglucose plays a crucial role in biochemical reactions, particularly in the context of bioorthogonal chemistry and metabolic labeling. This compound is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The azido group of this compound can undergo click chemistry reactions, allowing for the selective labeling and visualization of glycoconjugates in biological systems .

In addition, this compound is recognized by hexokinase, an enzyme that phosphorylates glucose to form glucose-6-phosphate. This interaction is essential for the compound’s entry into glycolytic and other metabolic pathways. The azido group, however, prevents further metabolism, thereby acting as a metabolic inhibitor .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by interfering with normal glucose metabolism, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular glycoconjugates can disrupt normal glycosylation patterns, affecting protein folding, stability, and function .

Moreover, the presence of the azido group can induce stress responses in cells, leading to changes in gene expression profiles. This compound has been shown to affect cellular metabolism by inhibiting glycolysis, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The azido group can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids .

Additionally, the incorporation of this compound into glycoconjugates can alter their recognition by lectins and other carbohydrate-binding proteins, affecting cell-cell interactions and signaling pathways. The compound’s ability to undergo click chemistry reactions also facilitates the study of its binding interactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for prolonged experiments. Over extended periods, this compound may undergo hydrolysis or reduction, leading to the loss of the azido group and subsequent loss of its unique properties .

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study metabolic pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ dysfunction .

Threshold effects have been observed in studies where specific dosages of this compound are required to achieve desired biochemical outcomes. These studies highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Upon phosphorylation by hexokinase, it enters the glycolytic pathway but is subsequently blocked from further metabolism due to the azido group. This inhibition affects metabolic flux and can lead to the accumulation of upstream metabolites .

The compound also interacts with other metabolic enzymes, such as glycosyltransferases, influencing the synthesis and modification of glycoconjugates. These interactions can alter metabolite levels and impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by glucose transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, the incorporation of this compound into glycoproteins can direct it to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .

Eigenschaften

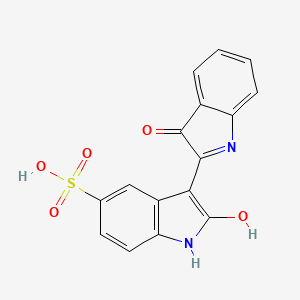

IUPAC Name |

(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDMQMIMGQKBTN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942539 | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20379-59-3 | |

| Record name | 4-Azido-4-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.